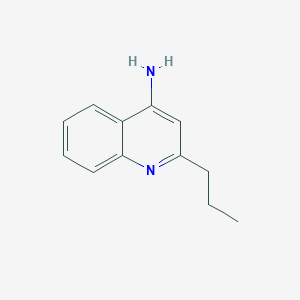

4-Amino-2-propylquinoline

Vue d'ensemble

Description

4-Amino-2-propylquinoline is a derivative of the 4-aminoquinoline family, which includes compounds that have been extensively studied due to their biological and pharmacological activities. The 4-aminoquinoline core structure is known for its effectiveness in the treatment and prophylaxis of malaria, with chloroquine being one of the most important synthetic chemotherapeutic agents in history . Derivatives of 4-aminoquinolines have been synthesized and tested for various biological activities, including as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes relevant to neurodegenerative diseases , and for their cytotoxic effects on human breast tumor cell lines .

Synthesis Analysis

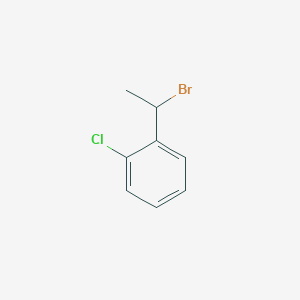

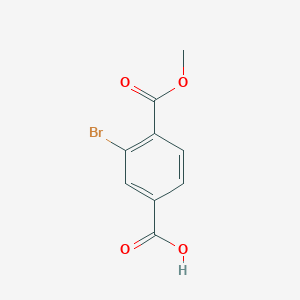

The synthesis of 4-aminoquinoline derivatives can be achieved through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines . Another method includes the reaction of N-arylbenzimidoyl chlorides with cyanamide in the presence of TiCl4 to produce 4-amino-2-phenylquinazolines . Additionally, amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been used to synthesize novel 4-amino-2-phenylquinoline derivatives . More innovative synthetic methods involve rhodium(III)-catalyzed annulation and copper-catalyzed synthesis using DMF as a dual synthon .

Molecular Structure Analysis

The molecular structure of 4-aminoquinolines allows for interactions with biological targets. Docking studies have shown that the quinoline group can be positioned within the AChE active site, interacting with the choline binding site, while the substituents on the C(4)-amino group can establish hydrogen bonds or π-interactions with residues of the peripheral anionic site . The structure-activity relationships of these compounds are crucial for their biological effects and potential as therapeutic agents .

Chemical Reactions Analysis

4-Aminoquinoline derivatives can undergo various chemical reactions depending on their substituents. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the sequential condensation of 2-aminobenzonitriles and amines . The cyclization reactions of certain precursors can lead to the formation of complex structures like 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one . These reactions are essential for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structures. The substituents attached to the quinoline core can affect the compound's lipophilicity, which in turn can influence its biological activity and selectivity towards different enzymes . The basicity of these compounds, as indicated by their dissociation constants, is also an important property that can affect their interaction with biological targets . Understanding these properties is key to the development of new drugs based on the 4-aminoquinoline scaffold.

Applications De Recherche Scientifique

Antitumor Activity

4-Aminoquinoline derivatives, including 4-Amino-2-propylquinoline, have been synthesized and evaluated for their antitumor properties. These compounds show significant cytotoxicity against various cancer cell lines, such as HCT-116, A549, DU-145, HepG2, and LN229. Specifically, certain derivatives have demonstrated potent cytotoxicity, with the ability to decrease VEGF protein expression, suggesting their potential as antitumor agents (Ren et al., 2013).

Antimalarial Properties

4-Aminoquinoline compounds have been extensively studied for their antimalarial properties. N-tert-Butyl isoquine, a 4-aminoquinoline derivative, has shown excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. These studies highlight the ongoing research into 4-aminoquinoline-based antimalarials, offering insights into chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).

Applications in Alzheimer's Disease Treatment

Research into multifunctional agents for Alzheimer’s disease (AD) treatment has explored hybrids of 4-amino-2,3-polymethylenequinoline. These compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). They show high antioxidant activity and potential in blocking AChE-induced β-amyloid aggregation, suggesting their utility in AD therapeutics (Makhaeva et al., 2020).

Electrochemical Sensors for 4-Aminoquinoline Drugs

4-Aminoquinoline drugs, including Hydroxychloroquine and Chloroquine, have been the subject of studies focusing on their determination in biological and environmental samples using electrochemical sensors. This research is significant for monitoring the levels of these drugs due to their potential toxic side-effects on the retina and the retinal pigment epithelium (Matrouf et al., 2022).

Anticancer Properties

The synthesis of various 4-aminoquinoline derivatives has been aimed at evaluating their potential as anticancer agents. These compounds have been tested against human breast tumor cell lines, with some exhibiting potent effects compared to established drugs like chloroquine and amodiaquine (Zhang et al., 2007).

Antimicrobial Potential

The synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives has been explored for their antimicrobial properties. These novel compounds demonstrate significant antimicrobial activity, highlighting the therapeutic potential of the quinoline motif in combating drug-resistant bacterial infections (Bello et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-propylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARCVIPBFNMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598014 | |

| Record name | 2-Propylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57165-80-7 | |

| Record name | 2-Propylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57165-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.